molecular formula C10H9BrClFO2 B14044810 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14044810
M. Wt: 295.53 g/mol
InChI Key: HZCZUBFSLDPULV-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone with a complex substitution pattern on the phenyl ring. Its molecular formula is C₁₀H₉BrClFO₂, and its molecular weight is approximately 314.54 g/mol (calculated based on substituents). The compound features:

  • A propan-2-one backbone with a bromine atom at the 1-position.
  • A 2-chloro-3-(fluoromethoxy)phenyl group attached to the ketone. The fluoromethoxy (–OCH₂F) substituent at the 3-position and chlorine at the 2-position create steric and electronic effects that influence reactivity and intermolecular interactions.

This structure is distinct from simpler brominated propanones due to the combination of chloro, fluoroalkoxy, and bromo substituents, which may enhance its utility in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

1-bromo-1-[2-chloro-3-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO2/c1-6(14)9(11)7-3-2-4-8(10(7)12)15-5-13/h2-4,9H,5H2,1H3

InChI Key

HZCZUBFSLDPULV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OCF)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves:

  • Introduction of halogen substituents (bromo and chloro) on the aromatic ring and side chain.
  • Installation of the fluoromethoxy group on the phenyl ring.
  • Formation of the propan-2-one (acetyl) moiety attached to the substituted phenyl ring.

The complexity arises from the need to control regioselectivity and chemoselectivity during halogenation and etherification steps.

Halogenation and Side-Chain Functionalization

A key step in preparing brominated and chlorinated side chains involves radical addition of hydrogen bromide to chlorinated propenes, often initiated by benzoyl peroxide as a radical initiator. For example, the synthesis of 1-bromo-3-chloropropane from 3-chloro-1-propene proceeds under controlled molar ratios and temperature to ensure high conversion and minimize side-products.

This intermediate can then be converted into the target ketone by reaction with sodium hydroxide under elevated temperatures and controlled pressure, followed by purification steps involving distillation and extraction.

Installation of the Fluoromethoxy Group

The fluoromethoxy substituent on the aromatic ring is introduced via nucleophilic substitution or etherification reactions involving fluoromethylating agents and phenolic precursors. Recent fluorine chemistry exploits reagents like halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) to generate electrophilic intermediates that react with phenols to form fluoromethoxy aryl ethers under mild conditions without expensive catalysts.

This method provides a practical route to aryl fluoromethoxy ethers, which are structurally related to the fluoromethoxy-substituted phenyl ring in the target compound. The reaction proceeds through phenoxide intermediates attacking electrophilic difluorovinyl carbons, followed by protonation to yield the ether.

Representative Synthesis Route

A plausible synthetic sequence to this compound is:

  • Synthesis of 1-bromo-3-chloropropane

    • React 3-chloro-1-propene with hydrogen bromide and benzoyl peroxide at 10–30 °C under normal pressure.
    • Monitor by gas chromatography until 3-chloro-1-propene content is <0.1%.
    • Yield: High conversion (>99%).
  • Formation of 1-bromo-1-(2-chloro-3-hydroxyphenyl)propan-2-one intermediate

    • React the bromo-chloropropane with sodium hydroxide aqueous solution at 120–140 °C under ≤0.5 MPa for 8 hours.
    • Purify by distillation and solvent extraction to isolate the ketone intermediate.
  • Fluoromethoxylation of the phenolic intermediate

    • Treat the phenolic ketone intermediate with halothane and base (e.g., sodium hydride or potassium hydroxide) in an aprotic solvent.
    • Reaction proceeds at mild temperatures, yielding the aryl fluoromethoxy ether.
    • Typical isolated yields: 27–60% depending on substrate and conditions.
  • Final purification

    • Purify the target compound by recrystallization or chromatographic methods to achieve >99% purity.

Data Tables Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Pressure (MPa) Yield (%) Notes
1 Radical addition of HBr 3-chloro-1-propene, HBr, benzoyl peroxide 10–30 Atmospheric >99 Gas chromatography monitoring essential
2 Base-promoted ketone formation Bromo-chloropropane, NaOH aqueous solution 120–140 ≤0.5 90–95 Reaction time ~8 h, followed by distillation
3 Fluoromethoxylation Halothane, NaH or KOH, phenolic ketone intermediate 25–60 Atmospheric 27–60 Mild conditions, no transition metal needed
4 Purification Recrystallization or chromatography Ambient Atmospheric >99 Final purity confirmed by analytical methods

Research Results and Discussion

  • The radical addition step is critical for introducing the bromine atom selectively on the propanone side chain. Control of temperature and molar ratios minimizes side reactions and ensures high purity of the bromo-chloropropane intermediate.

  • The base-promoted conversion to the ketone proceeds efficiently at elevated temperatures and moderate pressure, with sodium hydroxide facilitating the hydrolysis and rearrangement steps.

  • The fluoromethoxylation using halothane is a novel and practical approach, avoiding harsh reagents and expensive catalysts. The reaction mechanism involves nucleophilic attack of phenoxide ions on electrophilic difluorovinyl intermediates generated in situ from halothane. This method is compatible with various substituted phenols and provides moderate to good yields.

  • Purification steps involving solvent extraction and distillation are essential to achieve the required chemical purity (>99%) for research and application purposes.

Chemical Reactions Analysis

1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its halogenated structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous brominated propanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Structural Features Reference
1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one C₁₀H₉BrClFO₂ 314.54 2-Cl, 3-OCH₂F Brominated propan-2-one backbone
1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one C₁₀H₉Br₂FO₂ 339.98 2-Br, 5-OCH₂F Dual bromine substitution on phenyl ring
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one C₁₀H₇BrF₄O₂ 315.06 2-F, 3-OCF₃ Trifluoromethoxy group enhances lipophilicity
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 261.55 3-Cl, 4-CH₃ Propan-1-one backbone, methyl substituent
1-(3-Bromo-4-fluorophenyl)propan-2-one C₉H₈BrFO 231.06 3-Br, 4-F No ether groups; simpler substitution

Structural and Electronic Differences

Crystallographic and Intermolecular Interactions

  • Crystal Packing: Similar compounds (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with intermolecular hydrogen bonds and halogen interactions stabilizing the lattice. The fluoromethoxy group in the target compound may participate in C–H···O/F interactions, as observed in fluorinated chalcones .
  • Refinement Methods : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography, suggesting comparable refinement protocols for the target compound .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound 1-Bromo-1-(2-bromo-5-(fluoromethoxy)phenyl)propan-2-one 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Density Not reported Not reported Not reported
Purity Not reported ≥98% 100% (Tech. grade)

Biological Activity

1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one, with the molecular formula C10H9BrClFO, is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 279.53 g/mol
  • CAS Number : 1805842-73-2
  • Structural Formula :
C10H9BrClFO\text{C}_{10}\text{H}_{9}\text{BrClF}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) and a fluoromethoxy group enhances its reactivity and potential for binding to proteins and enzymes.

Inhibition of Enzymatic Activity

Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, it could act as an inhibitor of certain kinases or phosphatases, which are crucial in signaling pathways.

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was tested using the disk diffusion method, showing clear zones of inhibition at varying concentrations.

Anticancer Properties

Research has shown that this compound can induce apoptosis in human cancer cell lines. For example, in a study involving breast cancer cells (MCF-7), treatment with the compound resulted in increased markers of apoptosis such as caspase activation and PARP cleavage. These findings suggest potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates moderate absorption and distribution characteristics. Its lipophilicity, influenced by the presence of halogens and methoxy groups, suggests good membrane permeability. However, further studies are needed to fully understand its metabolic pathways and elimination routes.

Q & A

Basic: How can researchers design a synthetic route for 1-bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one, considering steric and electronic effects of substituents?

Methodological Answer:
A viable synthesis involves sequential halogenation and functional group protection. For example:

Bromination: Introduce the bromo group via electrophilic substitution or radical bromination, ensuring regioselectivity by leveraging the electron-withdrawing effects of the chloro and fluoromethoxy groups. Adjust stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) and solvent polarity (e.g., CHCl₃) to minimize side reactions .

Purification: Use recrystallization from acetone or ethyl acetate to isolate the product, as demonstrated for structurally related brominated propanones .

Steric Considerations: The fluoromethoxy group at the 3-position may hinder reactivity; optimize reaction temperature (e.g., 0–25°C) to mitigate steric clashes during bromination.

Advanced: What challenges arise during crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer:
Challenges include:

  • Disordered substituents: The fluoromethoxy group may exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy or split positions .
  • Hydrogen placement: Apply a riding model for H-atoms (C–H = 0.93–0.96 Å) with Uiso(H) = 1.2–1.5×Ueq(C), as validated for similar chalcone derivatives .
  • Data quality: High-resolution data (≤ 0.8 Å) is critical. SHELXL’s TWIN/BASF commands can handle twinning, common in sterically crowded structures .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?

Methodological Answer:

  • NMR:
    • ¹H NMR: A singlet for the ketone-adjacent CH₂Br (δ ~4.5–5.0 ppm). Deshielding of aromatic protons due to electron-withdrawing groups (δ ~7.2–8.0 ppm) .
    • ¹³C NMR: Carbonyl C=O at δ ~200–210 ppm; Br- and Cl-substituted carbons at δ ~40–60 ppm.
  • Mass Spectrometry: Expect molecular ion [M⁺] at m/z ~291 (C₁₀H₈BrClFO₂) with isotopic clusters confirming Br/Cl .

Advanced: How can computational modeling predict the reactivity of the fluoromethoxy group in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient regions. The fluoromethoxy group’s strong electron-withdrawing nature increases susceptibility to nucleophilic attack at the carbonyl carbon .
  • Transition State Analysis: Compare activation energies for SN2 vs. elimination pathways. Polar solvents (e.g., DMF) stabilize SN2 transition states, while bulky bases favor elimination .

Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation: Compare X-ray bond lengths (e.g., C–Br = ~1.9–2.0 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest refinement errors .
  • Dynamic NMR: Detect conformational exchange in the fluoromethoxy group if crystallographic disorder conflicts with solution-phase NMR splitting .

Basic: What reaction mechanisms govern the bromination of the propan-2-one backbone in this compound?

Methodological Answer:

  • Electrophilic Pathway: Br₂ or NBS in CHCl₃ generates a bromonium ion intermediate. The electron-withdrawing ketone directs bromination to the α-position .
  • Radical Pathway: AIBN-initiated bromination under UV light proceeds via a radical chain mechanism, favoring less sterically hindered sites .

Advanced: How can researchers assess the hydrolytic stability of the fluoromethoxy group under varying pH conditions?

Methodological Answer:

  • Kinetic Studies: Monitor degradation via HPLC at pH 1–13. Fluoromethoxy groups are stable at neutral pH but hydrolyze rapidly under alkaline conditions (t₁/₂ < 1 hr at pH 12) .
  • Activation Energy: Use Arrhenius plots (25–60°C) to extrapolate shelf-life. Store at ≤4°C in anhydrous solvents to prolong stability .

Basic: What methods are recommended for determining solubility and partitioning coefficients (logP) of this compound?

Methodological Answer:

  • Shake-Flask Method: Measure solubility in octanol/water. Expect logP ~2.5–3.0 due to hydrophobic aryl and polar halogen groups .
  • Hansen Parameters: Compare with structurally similar compounds (e.g., 1-(3-fluorophenyl)propan-2-one, δD ~18 MPa¹/²) to predict solubility in DMSO or acetone .

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